Fenoterol-d6 Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

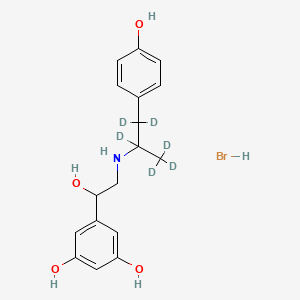

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-JOJSIGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747782 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286129-04-1 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fenoterol-d6 Hydrobromide: Properties, Pharmacology, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, pharmacological actions, and analytical applications of Fenoterol-d6 Hydrobromide. Designed for the scientific community, this document delves into the core characteristics of this isotopically labeled compound, offering insights into its utility in research and development.

Chemical and Physical Properties

This compound is the deuterated form of Fenoterol Hydrobromide, a well-established β2-adrenergic receptor agonist. The incorporation of six deuterium atoms into the molecule provides a stable isotopic label, making it an invaluable tool in various analytical methodologies, particularly in mass spectrometry-based quantification.

Core Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | [1][2] |

| CAS Number | 1286129-04-1 | [1][2][3] |

| Molecular Formula | C₁₇H₁₆D₆BrNO₄ | [3] |

| Molecular Weight | 390.30 g/mol | [2][3] |

| Structure |  |

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Physical Form | Off-white to light green solid | [3] |

| Melting Point | 220 - 235 °C (for non-deuterated form) | [4] |

| Solubility | Water: 25 mg/mL (ultrasonication may be required)DMSO: ≥ 100 mg/mLEthanol: Soluble | [3][4][5][6] |

| pKa | 8.5 (for non-deuterated form) |

Note on Solubility: The solubility of Fenoterol Hydrobromide has been reported in various solvents. The deuterated form is expected to have very similar solubility characteristics. One study found the highest solubility of the non-deuterated form in dimethyl sulfoxide (DMSO) at 170.2 mg/ml[7].

Pharmacology and Mechanism of Action

The pharmacological activity of this compound is attributed to its non-deuterated counterpart, Fenoterol. The deuterium labeling does not significantly alter its biological activity but serves as a stable isotope tracer for analytical purposes.

Mechanism of Action

Fenoterol is a potent and selective agonist for β2-adrenergic receptors[3]. Its mechanism of action involves the following key steps:

-

Receptor Binding: Fenoterol binds to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchioles in the lungs.

-

Signal Transduction: This binding activates the Gs alpha subunit of the receptor, leading to the activation of adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle.

-

Bronchodilation: The relaxation of the airway smooth muscle results in bronchodilation, making it easier to breathe.

Pharmacokinetics

-

Absorption: Fenoterol is readily absorbed after oral administration, but it undergoes extensive first-pass metabolism.

-

Metabolism: The primary routes of metabolism are sulfation and glucuronidation of the phenolic hydroxyl groups[8].

-

Excretion: Metabolites are primarily excreted in the urine.

The deuterium substitution in this compound is on the ethylamine side chain, which is not a primary site of metabolism. Therefore, its pharmacokinetic profile is expected to be very similar to that of the non-deuterated drug.

Synthesis of this compound

A general synthetic scheme for fenoterol analogues is available and could be adapted for the introduction of the deuterium label[10].

Analytical Applications

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. The six deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for accurate and precise quantification in complex biological matrices like plasma and urine.

Quantification of Fenoterol in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Fenoterol in human plasma using this compound as an internal standard, adapted from a published method[11][12].

4.1.1. Materials and Reagents

-

Fenoterol standard

-

This compound (Internal Standard)

-

Human plasma

-

Methanol (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges

4.1.2. Sample Preparation

-

To 500 µL of human plasma, add 50 µL of the internal standard solution (this compound in methanol).

-

Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Fenoterol: Precursor ion (Q1) m/z 304.2 → Product ion (Q3) m/z 135.1

-

Fenoterol-d6: Precursor ion (Q1) m/z 310.2 → Product ion (Q3) m/z 135.1

-

4.1.4. Data Analysis

The concentration of Fenoterol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of Fenoterol.

Stability and Storage

This compound should be stored in a well-closed container, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Solutions of the compound in organic solvents can be stored at -80°C for extended periods.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of pharmacology, drug metabolism, and bioanalysis. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-labeled internal standard, enable accurate and reliable quantification of Fenoterol in various biological matrices. This guide provides a foundational understanding of this important compound, facilitating its effective application in scientific research.

References

-

ResearchGate. (n.d.). Solubility study of fenoterol in different solvents. [Link]

-

MP Biomedicals. (n.d.). Fenoterol hydrobromide. [Link]

-

Jatuporn, S., et al. (2012). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. AAPS PharmSciTech, 13(4), 1334–1342. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000076). [Link]

-

Abu-Qare, A. W., & Wainer, I. W. (2004). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 237–244. [Link]

- Wainer, I. W., & Doyle, T. D. (2004). or (r,s)-fenoterol analogues and their use in treating congestive heart failure.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059911). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000076). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134). [Link]

-

National Center for Biotechnology Information. (n.d.). Fenoterol Hydrobromide. PubChem. [Link]

-

ResearchGate. (n.d.). ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,.... [Link]

-

Wainer, I. W., et al. (2008). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 861(1), 60–66. [Link]

-

Zhang, Y., et al. (2016). Efficient synthesis of D6 -clenproperol and D6 -cimaterol using deuterium isopropylamine as labelled precursor. Journal of labelled compounds & radiopharmaceuticals, 59(13), 552–556. [Link]

-

Supporting Materials. (n.d.). [Link]

-

ResearchGate. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. [Link]

-

Thevis, M., et al. (2012). In vitro synthesis and characterisation of three fenoterol sulfoconjugates detected in fenoterol post-administration urine samples. Steroids, 77(11), 1151–1157. [Link]

-

Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

-

National Center for Biotechnology Information. (n.d.). Fenoterol. PubChem. [Link]

-

ResearchGate. (n.d.). Fenoterol Hydrobromide. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

Al-Majed, A. A., & Belal, F. (2003). Spectrophotometric determination of fenoterol hydrobromide in pure form and dosage forms. Il Farmaco, 58(10), 1033–1038. [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | C17H22BrNO4 | CID 71316729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mpbio.com [mpbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1944-12-3 CAS MSDS (FENOTEROL HYDROBROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro synthesis and characterisation of three fenoterol sulfoconjugates detected in fenoterol post-administration urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of D6 -clenproperol and D6 -cimaterol using deuterium isopropylamine as labelled precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CA2660707C - Preparation of (r,r)-fenoterol and (r,r)- or (r,s)-fenoterol analogues and their use in treating congestive heart failure - Google Patents [patents.google.com]

- 11. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Structural Elucidation of Fenoterol-d6 Hydrobromide

Introduction: The Analytical Imperative for Isotope-Labeled Standards

In modern pharmaceutical development and clinical mass spectrometry, stable isotope-labeled compounds are indispensable tools.[1][2] Fenoterol-d6 Hydrobromide, the deuterated analog of the β2-adrenergic agonist Fenoterol, serves as a critical internal standard for quantitative bioanalysis.[2] Its efficacy as an internal standard hinges on the foundational assumption that it is chemically and structurally identical to the parent drug, differing only in isotopic composition.[1] This chemical identity ensures it mimics the analyte's behavior during sample preparation, chromatography, and ionization, allowing for precise correction of analytical variability.

Therefore, the unambiguous confirmation of its molecular structure is not merely a procedural step but the very bedrock of its validity as a reference material.[3][4] This guide provides an in-depth, multi-technique framework for the complete structural elucidation and characterization of this compound, designed for researchers, analytical scientists, and quality control professionals. We will move beyond procedural descriptions to explore the causal logic behind the orthogonal analytical approach, demonstrating how a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for structural confirmation.[5][6]

Molecular Overview and Physicochemical Properties

This compound is the salt form of Fenoterol in which six hydrogen atoms on the isopropyl group have been replaced with deuterium.[7] This specific labeling site is chosen to minimize the "chromatographic isotope effect" while providing a significant mass shift for clear differentiation in mass spectrometry.[8]

| Property | Data | Source(s) |

| IUPAC Name | 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | [7] |

| Molecular Formula | C₁₇H₁₆D₆BrNO₄ | [9] |

| Molecular Weight | 390.3 g/mol | [7] |

| Monoisotopic Mass | 389.11088 Da | [7] |

| CAS Number | 1286129-04-1 | [2][7] |

| Appearance | Beige to Light Brown Solid | [9] |

| Primary Use | Isotope-labeled internal standard for quantitative analysis. | [1][2] |

The Orthogonal Analytical Workflow: A Strategy for Unambiguous Confirmation

The workflow for this compound integrates three core techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight, isotopic enrichment, and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the precise location of deuterium labeling and confirm the overall covalent structure.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm the presence of the hydrobromide salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Reference Standards | CDMO | Cambrex [cambrex.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]

- 7. This compound | C17H22BrNO4 | CID 71316729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Reference Standards & Characterization – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 11. resolvemass.ca [resolvemass.ca]

Synthesis of Fenoterol-d6 Hydrobromide

An In-Depth Technical Guide to the

Foreword

This guide provides a comprehensive, technically detailed methodology for the synthesis of Fenoterol-d6 Hydrobromide, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic chemical narrative. This document explains the rationale behind the chosen synthetic route, the selection of reagents, and the necessary control points to ensure a successful outcome. The synthesis is designed for researchers and drug development professionals who require a high-purity, stable-labeled internal standard for applications such as liquid chromatography-mass spectrometry (LC-MS/MS) based pharmacokinetic and metabolic profiling.

Introduction: The Rationale for Isotopic Labeling

Fenoterol is a potent β2-adrenergic agonist used clinically as a bronchodilator for the treatment of asthma and other respiratory ailments. Accurate quantification of fenoterol and its metabolites in biological matrices (e.g., plasma, urine) is fundamental to understanding its pharmacokinetics and ensuring therapeutic efficacy and safety.

The 'gold standard' for such quantification is isotope dilution mass spectrometry, which requires a stable, isotopically labeled internal standard. The ideal standard must be chemically identical to the analyte but have a distinct, higher mass that is easily resolved by a mass spectrometer. Fenoterol-d6, incorporating six deuterium atoms, serves this purpose perfectly. The mass shift of +6 Da provides a clear analytical window, free from isotopic interference from the unlabeled analyte, while its identical physicochemical properties ensure it behaves identically during sample extraction, chromatography, and ionization, thus correcting for any analytical variability.

This guide outlines a robust synthetic strategy to produce this compound, focusing on a convergent synthesis that introduces the deuterium label in a stable position and with high isotopic enrichment.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy hinges on a convergent approach, building two key fragments separately before coupling them in a final, high-yielding step. The core disconnection strategy is a reductive amination, a reliable and widely used method for forming carbon-nitrogen bonds.

The target molecule, this compound (1), is disconnected at the secondary amine bond. This reveals two primary synthons: a protected amino alcohol derived from the resorcinol core (Fragment A) and a deuterated ketone that will form the side chain (Fragment B-d6) .

Diagram 1: Retrosynthetic Analysis of Fenoterol-d6

Caption: Retrosynthetic disconnection of Fenoterol-d6 via reductive amination.

This approach offers several advantages:

-

Efficiency: A convergent synthesis maximizes yield by building complex fragments in parallel.

-

Isotopic Control: The deuterium atoms are introduced into a stable, commercially available starting material, ensuring high isotopic purity and minimizing unwanted H/D exchange reactions during the synthesis.

-

Purity: Each fragment can be purified and fully characterized before the final coupling step, simplifying the purification of the final product.

The six deuterium atoms will be incorporated into the side chain via the use of deuterated acetone, specifically targeting the two methyl groups of what will become the N-alkyl substituent.

Synthesis of Key Intermediates

Synthesis of Fragment A: 2-Bromo-1-(3',5'-dibenzyloxyphenyl)ethanone (4)

The resorcinol-derived fragment is synthesized with its hydroxyl groups protected as benzyl ethers. This protection strategy is crucial because the free hydroxyl groups would interfere with the subsequent bromination and coupling reactions. Benzyl ethers are chosen for their stability under a range of reaction conditions and their clean removal via catalytic hydrogenation in the final step.

Diagram 2: Synthesis of Fragment A

Caption: Synthetic route to the key intermediate, Fragment A.

Experimental Protocol: Synthesis of 3,5-Dibenzyloxyacetophenone (3)

-

To a solution of 3,5-dihydroxyacetophenone (2) (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

-

Add benzyl bromide (2.5 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 16-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude solid from ethanol to yield compound (3) as a white crystalline solid.

Experimental Protocol: Synthesis of 2-Bromo-1-(3',5'-dibenzyloxyphenyl)ethanone (4)

-

To a solution of 3,5-dibenzyloxyacetophenone (3) (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).

-

Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the black CuBr2 solid and the formation of white CuBr.

-

Continue refluxing for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture, filter to remove the copper salts, and wash the filter cake with ethyl acetate.

-

Wash the combined organic filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-bromo ketone (4), which is often used in the next step without further purification.

Synthesis of Fragment B-d6: 4-Hydroxyphenylacetone-d6 (7)

This intermediate provides the six deuterium atoms for the final molecule. The synthesis starts from 4-hydroxyphenylacetic acid and utilizes deuterated methylmagnesium iodide to construct the deuterated acetone moiety.

Diagram 3: Synthesis of Fragment B-d6

Caption: Synthetic route to the deuterated ketone, Fragment B-d6.

Experimental Protocol: Synthesis of Weinreb Amide (6)

-

Suspend 4-hydroxyphenylacetic acid (5) (1.0 eq) in thionyl chloride (2.0 eq) and add a catalytic amount of DMF.

-

Heat the mixture at 70 °C for 2 hours. Remove excess thionyl chloride under reduced pressure to yield the crude acid chloride.

-

Dissolve the acid chloride in dichloromethane (DCM) and cool to 0 °C.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add pyridine (2.5 eq).

-

Add the solution of the acid chloride dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with 1 M HCl and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the Weinreb amide (6), which can be purified by column chromatography.

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetone-d6 (7)

-

Prepare deuterated methylmagnesium iodide by adding a solution of iodomethane-d3 (CD3I) in anhydrous THF to magnesium turnings under an inert atmosphere (N2 or Ar).

-

Dissolve the Weinreb amide (6) (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Add the freshly prepared CD3MgI solution (2.5 eq) dropwise to the amide solution.

-

After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 3 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford 4-hydroxyphenylacetone-d6 (7).

Final Assembly and Salt Formation

The final steps involve the coupling of the two fragments via reductive amination, followed by the removal of the benzyl protecting groups and conversion to the hydrobromide salt.

Diagram 4: Final Assembly of this compound

Caption: Final coupling, deprotection, and salt formation steps.

Experimental Protocol: Synthesis of Protected Fenoterol-d6 (8) and Deprotection (9)

-

Coupling and Reduction: A direct reductive amination is performed. Dissolve 4-hydroxyphenylacetone-d6 (7) (1.1 eq) and 2-amino-1-(3,5-dibenzyloxyphenyl)ethanol (prepared from intermediate 4 via standard methods like Gabriel synthesis or azide displacement followed by reduction) (1.0 eq) in methanol.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours, maintaining the pH between 6 and 7 by adding acetic acid if necessary.

-

Remove the solvent in vacuo, and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate. The resulting crude protected Fenoterol-d6 intermediate is then taken to the next step.

-

Debenzylation: Dissolve the crude intermediate in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to yield the Fenoterol-d6 free base (9).

Experimental Protocol: Formation of this compound (1)

-

Dissolve the crude Fenoterol-d6 free base (9) in a minimal amount of isopropanol.

-

Add a solution of hydrobromic acid (48% in water or HBr in acetic acid, 1.05 eq) dropwise with stirring.

-

Stir the mixture for 1-2 hours at room temperature, during which time the hydrobromide salt should precipitate.

-

Collect the solid by vacuum filtration, wash with cold isopropanol and then diethyl ether.

-

Dry the product under vacuum to yield this compound (1) as a white or off-white solid.

Quantitative Data and Characterization

The success of the synthesis must be validated at each stage through rigorous characterization. The final product's identity, purity, and isotopic enrichment are confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Compound | Formula | MW ( g/mol ) | MW-d6 ( g/mol ) | Key Analytical Data |

| Fenoterol | C17H21NO4 | 303.35 | - | MS (ESI+): m/z 304.1 [M+H]+ |

| Fenoterol-d6 | C17H15D6NO4 | - | 309.40 | MS (ESI+): m/z 310.2 [M+H]+ |

| 4-hydroxyphenylacetone | C9H10O2 | 150.17 | - | 1H NMR: δ ~2.1 (s, 3H), δ ~3.6 (s, 2H) |

| 4-hydroxyphenylacetone-d6 | C9H4D6O2 | - | 156.21 | 1H NMR: δ ~3.6 (s, 2H). Absence of singlet at δ ~2.1. |

Conclusion

This guide details a robust and logical synthetic route for this compound. By employing a convergent strategy centered around a reliable reductive amination, the synthesis allows for the controlled introduction of the deuterium label and facilitates purification. The use of standard protecting group strategies and well-established reactions ensures that this protocol is both reproducible and scalable. The final, high-purity labeled compound is an invaluable tool for researchers in drug metabolism and pharmacokinetics, enabling the precise quantification of fenoterol in complex biological systems.

References

-

Guo, B., et al. (2007). "Simultaneous determination of fenoterol and terbutaline in human plasma by high-performance liquid chromatography-tandem mass spectrometry for a pharmacokinetic study." Journal of Chromatography B, 850(1-2), 404-410. [Link]

-

King, L. C., & Ostrum, G. K. (1964). "Selective Bromination of Ketones with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459-3461. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1. [Link]

An In-Depth Technical Guide to the Mechanism of Action of Fenoterol-d6 Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the molecular mechanism of action of Fenoterol-d6 Hydrobromide, a deuterated selective beta-2 adrenergic receptor (β2AR) agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the precise signaling cascade initiated by Fenoterol-d6, from its interaction with the β2AR to the resulting physiological response of bronchodilation. We will explore the critical role of deuteration in modifying the compound's pharmacokinetic profile while preserving its core pharmacodynamic activity. Furthermore, this guide presents detailed, field-proven experimental protocols for characterizing the binding affinity and functional potency of β2AR agonists, underpinned by a rationale that emphasizes self-validating and reproducible methodologies.

Part 1: Introduction to this compound

Therapeutic Class and Chemical Identity

Fenoterol is a potent, short-acting beta-2 adrenergic agonist (SABA) used clinically for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic effect is the rapid relief of bronchospasm by relaxing the smooth muscle of the airways.[4][5] this compound is a stable-isotope labeled version of Fenoterol, where six specific hydrogen atoms have been replaced with deuterium.[6][7] This modification is a strategic pharmaceutical approach to alter the drug's metabolic fate.

The Scientific Rationale for Deuteration

The substitution of hydrogen with its heavier, stable isotope deuterium is a key strategy in modern drug development to enhance a molecule's pharmacokinetic properties.[8] The carbon-deuterium (C-D) bond is significantly stronger (by 6-10 times) than the corresponding carbon-hydrogen (C-H) bond.[9] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

For Fenoterol-d6, this modification is intended to:

-

Decrease the rate of metabolism: Potentially leading to a longer half-life and sustained therapeutic effect.[9][10]

-

Alter metabolic pathways: Potentially reducing the formation of toxic or inactive metabolites.[9]

-

Improve the safety profile: By modifying its metabolic and pharmacokinetic characteristics.[8]

Crucially, deuteration does not alter the fundamental pharmacodynamic mechanism; Fenoterol-d6 interacts with its target receptor in the same manner as its non-deuterated counterpart.[6] The deuterated molecule serves as a valuable tool in pharmacokinetic studies and as a potential therapeutic agent with an optimized profile.[6]

Part 2: Molecular Mechanism of Action

Target Receptor: The Beta-2 Adrenergic Receptor (β2AR)

The primary molecular target for Fenoterol-d6 is the beta-2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[11][12] These receptors are densely expressed on the surface of bronchial smooth muscle cells in the lungs.[5][13]

The Gs-cAMP Signaling Cascade

The bronchodilatory effect of Fenoterol-d6 is mediated through a well-defined intracellular signaling pathway, the canonical Gs-protein pathway.[14][15]

-

Agonist Binding: Fenoterol-d6 binds to the orthosteric site of the β2AR, acting as an agonist.[5]

-

Receptor Activation & G-Protein Coupling: This binding induces a conformational change in the receptor, which promotes its coupling to a heterotrimeric stimulatory G-protein (Gs).[14][15]

-

Adenylyl Cyclase Activation: Upon receptor coupling, the α-subunit of the Gs protein (Gαs) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), dissociates from the βγ-subunits, and activates the membrane-bound enzyme, adenylyl cyclase.[1][12][14]

-

Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[1][5][12][13][16]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1][5][14]

-

Downstream Phosphorylation & Muscle Relaxation: PKA phosphorylates several intracellular target proteins. A key event in smooth muscle cells is the phosphorylation and subsequent inactivation of Myosin Light-Chain Kinase (MLCK).[1][16] This prevents the phosphorylation of myosin, which is essential for muscle contraction. The net effect is the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.[1][16]

Visualization of the β2AR Signaling Pathway

Part 3: Experimental Elucidation of the Mechanism

To rigorously define the mechanism of action of a compound like Fenoterol-d6, a two-pronged experimental approach is essential. First, we must quantify its direct interaction with the β2AR target using a binding assay. Second, we must measure the functional consequence of this binding through a cell-based signaling assay. This dual validation provides a comprehensive pharmacological profile.

Receptor Binding Affinity Characterization

Objective: To determine the binding affinity (Ki) of Fenoterol-d6 for the human β2AR.

Methodology: Radioligand Competition Binding Assay. This assay is the gold standard for quantifying ligand-receptor interactions.[17][18] It measures the ability of an unlabeled compound (the "competitor," Fenoterol-d6) to displace a radiolabeled ligand with known affinity from the receptor.

-

Preparation of Reagents:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human β2AR (e.g., HEK293 or CHO cells).

-

Radioligand: Use a high-affinity β2AR antagonist radioligand, such as [³H]-Dihydroalprenolol ([³H]-DHA).

-

Competitor: Prepare a serial dilution of this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

-

Assay Execution:

-

In a 96-well plate, combine the β2AR-expressing membranes, a fixed concentration of [³H]-DHA (typically at its Kd value), and varying concentrations of unlabeled Fenoterol-d6.

-

Include controls for total binding (no competitor) and non-specific binding (excess of a potent unlabeled antagonist, e.g., 10 µM propranolol).

-

Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Fenoterol-d6 to generate a competition curve.

-

Fit the data to a one-site sigmoidal dose-response model to determine the IC50 value (the concentration of Fenoterol-d6 that displaces 50% of the radioligand).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Compound | IC50 (nM) | Ki (nM) |

| Fenoterol (Reference) | 150 | 126[19][20] |

| Fenoterol-d6 | Hypothetical: ~150 | Hypothetical: ~126 |

| Propranolol (Control) | 1.5 | 1.2 |

Note: As deuteration does not affect the binding interaction, the Ki of Fenoterol-d6 is expected to be nearly identical to that of unlabeled Fenoterol.

Functional Potency and Efficacy Assessment

Objective: To quantify the ability of Fenoterol-d6 to stimulate the β2AR signaling pathway by measuring cAMP production.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay. This is a robust, high-throughput functional assay that measures the accumulation of intracellular cAMP.[21][22] It is a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP analog for binding to a fluorescently-tagged anti-cAMP antibody.[22]

-

Cell Preparation:

-

Culture a suitable host cell line (e.g., HEK293) stably or transiently expressing the human β2AR.

-

Harvest and resuspend the cells in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

-

Cell Stimulation:

-

Dispense the cell suspension into a 384-well low-volume white plate.

-

Add varying concentrations of Fenoterol-d6 (or a reference agonist like isoproterenol) to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined stimulation period (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents directly to the wells. This includes the cell lysis buffer, a cAMP analog labeled with a fluorescent acceptor (e.g., d2), and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

-

-

Signal Reading:

-

Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. This ratio is inversely proportional to the amount of cAMP produced by the cells.

-

Plot the HTRF ratio against the log concentration of Fenoterol-d6.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).

-

| Compound | EC50 (nM) | Emax (% of Isoproterenol) |

| Isoproterenol (Reference) | 10 | 100% |

| Fenoterol | 25 | ~100% |

| Fenoterol-d6 | Hypothetical: ~25 | Hypothetical: ~100% |

Note: The functional potency (EC50) of Fenoterol-d6 is expected to be nearly identical to that of unlabeled Fenoterol.

Part 4: Pharmacodynamic and Clinical Significance

From Molecular Action to Physiological Effect

The activation of the β2AR signaling cascade by Fenoterol-d6 directly translates into a clinically relevant physiological outcome. The relaxation of bronchial smooth muscle leads to bronchodilation, which widens the airways, reduces airflow resistance, and alleviates the symptoms of bronchospasm such as wheezing and shortness of breath.[5][23] As a SABA, the onset of this action is rapid, making it suitable for "rescue" medication during acute asthma attacks.[1][4]

Receptor Selectivity and Side Effect Profile

While Fenoterol is selective for the β2AR, this selectivity is not absolute.[1][24] At higher doses, it can stimulate beta-1 adrenergic receptors (β1AR), which are predominantly found in the heart.[1] Stimulation of β1AR can lead to undesirable cardiovascular side effects, including tachycardia (increased heart rate) and palpitations.[4][23] Another common side effect associated with β2-agonists is musculoskeletal tremor.[4][23] The therapeutic goal is to administer the lowest effective dose to maximize bronchial effects while minimizing systemic, off-target side effects. The deuteration of Fenoterol-d6, by potentially allowing for lower or less frequent dosing due to improved metabolic stability, could contribute to a more favorable side effect profile.[9]

Part 5: Conclusion

This compound exerts its therapeutic effect through a precise and well-characterized mechanism of action. As a selective β2-adrenergic receptor agonist, it activates the Gs-adenylyl cyclase-cAMP signaling pathway in bronchial smooth muscle cells, leading to muscle relaxation and potent bronchodilation. The strategic incorporation of deuterium is designed to optimize its pharmacokinetic properties without altering its fundamental interaction with the β2AR. The combination of radioligand binding assays to confirm target affinity and cell-based functional assays to measure downstream signaling provides a robust and comprehensive framework for characterizing the pharmacology of Fenoterol-d6 and other β2AR agonists in a research and drug development setting.

References

- Patsnap Synapse. (2024, June 14). What is Fenoterol Hydrobromide used for? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-xkq5QQiE18hrCLkksHkUIqygOlLuwVnB65R2IDvRCQdCUe1LB_eqZ6fCJB2QtwhsZdujFlSPUIvF7u2dzoAJTO0O6r-2XNmFdLMbI7MAs2lktE-R8TN8JE649AKzisgr-gK3ayp4fgCfmLF2bLOoqU5uI4EgBH6dw-CEx2T9mUDEenR19g==]

- YouTube. (2025, January 21). Pharmacology of Fenoterol (Berotec) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENS6E22-4Ve27hfkxYqoivpHDhPpqxRmqAT5g3y7-dNq4gzXVMxmTWZ9nJ0J7fyRfvwn0fH1BopbnSoJL3euiI8ztdswM4qXxSaChN0yk6EsHeRbL_-JhC_Okm0gjUuq5qH1xa5S4=]

- PubMed. (n.d.). Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. [URL: https://pubmed.ncbi.nlm.nih.gov/3548895/]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fenoterol Hydrobromide? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTHtuxWMFvoUmFHWM8GnaiMSnJfcVh59a8V7exrJHdfHq0aqLQpcqzt14ZnhJR92M6NakjRHP2pgVSEdBg9OP43TJ5dydVYh7ccfRIKTR8s4A1_nOk57Opae7rII9z-4MfHC96ViRnjO6zYMB1NO6pHb9VZaV4mDeD62QWo4i27wT97nSL49aIByqZ8PY3]

- Grokipedia. (n.d.). Fenoterol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvUiMcXelYA5fI7bPiiW6AT1R5optq0tYtfPr5Sm6QyDwlYhrEAvLCFt0l6VZKe9Bo-TwKAXbkc26FkV7_B0KrPCCkZ3Y4ximIQf168ppqh1Uj6BvXAYT1cKzF3ltVfgA=]

- Karger Publishers. (n.d.). Pharmacokinetics and Pharmacodynamics of Beta 2-agonists (In the Light of Fenoterol). [URL: https://www.karger.com/Article/Abstract/178132]

- medtigo. (n.d.). fenoterol | Uses, Interactions, Mechanism of Action. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH18mfAtQpPoYYHVLC7ssypgvYgZZTq-cRryHW2BzV4F2ttyEFkhiXpHAruGBHNRvYwGY5Ade55wUbcuWG5mFzEVqJfFgwZCyBEiyvvK1g1LHDZ_N88tJFNoNq9HVoz]

- National Center for Biotechnology Information. (n.d.). Fenoterol. PubChem Compound Summary for CID 3343. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fenoterol]

- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [URL: https://www.multispaninc.com/gpcr-membrane-preparation-and-ligand-binding-assay-development/]

- ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [URL: https://www.pharmgkb.

- Patsnap Synapse. (2024, June 21). What are β2-adrenergic receptor agonists and how do they work? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh33Xyudcq9VeNQlAU_1DnEefAaUePiOLw50nY8KB_wxyWAiUXdkQBfHfqZ-iesyeUX0gtKLCd7ZinnDbeQAciwlki3WmfUy0ECMDrN54Sntckn6q-1Hh9SnWwVgcUhY4yaF_F6cCA-Ac5GRS_esiZfKnYgfMtoYlpkXHrh-YQxniM5HmXhQScGHewM1YdDX_MrY1hLzh8Xpxb793lfSU=]

- MedchemExpress.com. (n.d.). This compound | Stable Isotope. [URL: https://www.medchemexpress.com/fenoterol-d6-hydrobromide.html]

- Novus Therapeutics. (n.d.). Fenoterol Hydrobromide – Application in Therapy and Current Clinical Research. [URL: https://novus-therapeutics.com/fenoterol-hydrobromide/]

- PubMed. (n.d.). Pharmacogenomics of beta2-agonist: Key Focus on Signaling Pathways. [URL: https://pubmed.ncbi.nlm.nih.gov/22004245/]

- Santa Cruz Biotechnology. (n.d.). Fenoterol. [URL: https://www.scbt.com/p/fenoterol-hydrobromide-1944-12-3]

- National Center for Biotechnology Information. (n.d.). Fenoterol Hydrobromide. PubChem Compound Summary for CID 5702161. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fenoterol-Hydrobromide]

- National Center for Biotechnology Information. (2017, September 11). Beta-2 Adrenergic Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548351/]

- SpringerLink. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2309-1_1]

- National Center for Biotechnology Information. (n.d.). β2-agonists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885149/]

- HPRA. (n.d.). Irish Medicines Board. [URL: https://www.hpra.ie/img/uploaded/swedocuments/LicenseSPC_PA0711-042-001_22092020130543.pdf]

- Wikipedia. (n.d.). Beta2-adrenergic agonist. [URL: https://en.wikipedia.org/wiki/Beta2-adrenergic_agonist]

- SpringerLink. (n.d.). Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. [URL: https://link.springer.com/article/10.2165/00003495-197815010-00001]

- Santa Cruz Biotechnology. (n.d.). Fenoterol hydrobromide.

- National Center for Biotechnology Information. (n.d.). A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848312/]

- CDN Isotopes. (n.d.). Safety Data Sheet - Fenoterol-d6 HBr. [URL: https://www.cdnisotopes.com/msds/D-7960.pdf]

- Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs. [URL: https://www.revvity.com/fr/resources/technical-resources/guides/cAMP-Guide-to-optimizing-antagonists-of-G%CE%B1s]

- Creative Proteomics. (n.d.). GPCR Binding Assay. [URL: https://www.creative-proteomics.com/services/gpcr-binding-assay.htm]

- National Center for Biotechnology Information. (2025, November 7). Beta-2 Agonists. In StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK542249/]

- MedChemExpress. (2024, February 29). This compound-SDS. [URL: https://www.medchemexpress.

- Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs. [URL: https://www.revvity.com/fr/resources/technical-resources/guides/cAMP-Guide-to-optimizing-agonists-of-G%CE%B1s]

- Labome. (n.d.). Receptor-Ligand Binding Assays. [URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]

- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays. [URL: https://www.creative-biogene.com/services/gpcr-screening-profiling-with-binding-assays.html]

- BPS Bioscience. (n.d.). Data Sheet. [URL: https://bpsbioscience.

- PNAS. (2009, April 21). Structure-based discovery of β2-adrenergic receptor ligands. [URL: https://www.pnas.org/doi/10.1073/pnas.0812640106]

- National Center for Biotechnology Information. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3771694/]

- ACS Publications. (2013, September 3). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [URL: https://pubs.acs.org/doi/10.1021/ml400149q]

- bioRxiv. (2024, February 2). Beta2-Adrenergic Agonists in Treatment for Parkinsonism, with Implications for Neurodegenerative and Neoplastic Disorders. [URL: https://www.biorxiv.org/content/10.1101/2024.01.31.578207v1.full]

- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]

- ResearchGate. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [URL: https://www.researchgate.net/publication/382901192_Using_Deuterium_in_Drug_Discovery_Leaving_the_Label_in_the_Drug]

- Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. [URL: https://www.

- National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/figure/camp.F6/]

- ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. [URL: https://www.researchgate.

Sources

- 1. What is Fenoterol Hydrobromide used for? [synapse.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. fenoterol | Uses, Interactions, Mechanism of Action | medtigo [medtigo.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Fenoterol Hydrobromide? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fenoterol | C17H21NO4 | CID 3343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fenoterol Hydrobromide | C17H22BrNO4 | CID 5702161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 14. ClinPGx [clinpgx.org]

- 15. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 17. multispaninc.com [multispaninc.com]

- 18. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 19. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. resources.revvity.com [resources.revvity.com]

- 22. researchgate.net [researchgate.net]

- 23. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Deuterium-Labeled Fenoterol Hydrobromide: Principles, Synthesis, and Pharmacokinetic Implications

Introduction: The Rationale for Deuterium Labeling in a Classic Bronchodilator

Fenoterol hydrobromide is a potent and rapidly acting β2-adrenergic agonist, widely utilized in the management of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Its therapeutic effect is primarily mediated by the stimulation of β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation[3][4]. However, like many small molecule drugs, fenoterol is subject to extensive first-pass metabolism, primarily through sulfation and glucuronidation of its phenolic hydroxyl groups, which can limit its systemic bioavailability and duration of action[5][6].

This technical guide delves into the strategic application of deuterium labeling to fenoterol hydrobromide, a concept rooted in the principles of the kinetic isotope effect (KIE). By selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium, at metabolically vulnerable positions, we can modulate the drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of this bond can be significantly slowed[7][8]. This guide will provide a comprehensive overview of the synthesis, analytical characterization, and the anticipated pharmacokinetic advantages of deuterium-labeled fenoterol hydrobromide for researchers, scientists, and drug development professionals.

The Scientific Foundation: The Kinetic Isotope Effect in Fenoterol Metabolism

The metabolism of fenoterol is predominantly a phase II conjugation process, targeting the two phenolic hydroxyl groups on its resorcinol ring. The primary metabolic pathways are sulfation, catalyzed by sulfotransferase (SULT) enzymes, and glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes[5][9]. Both of these enzymatic reactions involve the nucleophilic attack of the phenolic oxygen on the respective donor molecules (PAPS for sulfation and UDPGA for glucuronidation)[10][11].

While the C-H bonds on the aromatic ring are not directly cleaved during these conjugation reactions, a secondary kinetic isotope effect can be anticipated. The substitution of hydrogen with deuterium can influence the vibrational modes of the molecule, which can, in turn, affect the rate of enzymatic reactions. More significantly, deuterium substitution can shield the molecule from alternative, minor oxidative metabolic pathways that might involve C-H bond cleavage on the aromatic ring, a phenomenon known as "metabolic switching"[12]. By fortifying these positions with deuterium, the metabolic focus is directed more exclusively towards the conjugation pathways, and the overall rate of metabolism can be attenuated.

The anticipated outcome of deuterating the aromatic rings of fenoterol is a reduction in the rate of its metabolic clearance, leading to:

-

Increased plasma half-life (t½): A slower metabolic rate translates to a longer duration of the drug in the systemic circulation.

-

Enhanced bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching the systemic circulation.

-

Potentially reduced inter-individual variability: By minimizing the contribution of polymorphic oxidative enzymes, the pharmacokinetic profile may become more consistent across different patient populations.

Synthesis of Deuterium-Labeled Fenoterol Hydrobromide: A Detailed Protocol

The synthesis of deuterium-labeled fenoterol hydrobromide can be achieved through a multi-step process, beginning with the deuteration of a suitable phenolic precursor. The following protocol is a representative method based on established procedures for the deuteration of phenols and the synthesis of fenoterol analogs.

Experimental Protocol: Synthesis of d2-Fenoterol Hydrobromide

Step 1: Deuteration of 3,5-dihydroxyacetophenone

-

To a solution of 3,5-dihydroxyacetophenone (1.0 eq) in D₂O (10 mL/g), add a catalytic amount of a suitable acid catalyst, such as Amberlyst 15 resin[13].

-

Heat the mixture in a sealed vessel at 100-120 °C for 24-48 hours. The progress of the H-D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Upon completion, cool the reaction mixture, filter to remove the catalyst, and lyophilize to obtain 3,5-dihydroxyacetophenone-d2.

Step 2: Bromination of 3,5-dihydroxyacetophenone-d2

-

Dissolve the 3,5-dihydroxyacetophenone-d2 (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash with cold water and dry to yield 2-bromo-1-(3,5-dihydroxyphenyl-d2)ethan-1-one.

Step 3: Condensation with N-benzyl-N-(1-(4-hydroxyphenyl)propan-2-yl)amine

-

To a solution of 2-bromo-1-(3,5-dihydroxyphenyl-d2)ethan-1-one (1.0 eq) in a polar aprotic solvent like DMF, add N-benzyl-N-(1-(4-hydroxyphenyl)propan-2-yl)amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.2 eq).

-

Heat the mixture at 60-80 °C for 12-18 hours.

-

After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the protected d2-fenoterol intermediate.

Step 4: Deprotection and Salt Formation

-

Dissolve the protected d2-fenoterol intermediate in a suitable solvent like ethanol.

-

Add a palladium on carbon catalyst (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

-

To the filtrate, add a solution of hydrobromic acid (1.0 eq) in ethanol.

-

Concentrate the solution under reduced pressure to induce crystallization. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield deuterium-labeled fenoterol hydrobromide (d2-Fenoterol HBr).

Analytical Characterization: Confirming Deuterium Incorporation

The successful synthesis of deuterium-labeled fenoterol hydrobromide must be confirmed through rigorous analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Mass Spectrometry

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, allowing for the unambiguous confirmation of deuterium incorporation.

| Compound | Molecular Formula | Exact Mass | Expected m/z [M+H]⁺ |

| Fenoterol | C₁₇H₂₁NO₄ | 303.1471 | 304.1544 |

| d2-Fenoterol | C₁₇H₁₉D₂NO₄ | 305.1596 | 306.1669 |

| Table 1: Comparison of theoretical exact masses and expected m/z values for fenoterol and d2-fenoterol. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the specific sites of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of d2-fenoterol, the signals corresponding to the aromatic protons on the resorcinol ring will be absent or significantly diminished, providing clear evidence of successful deuteration. The remaining proton signals of the molecule will be preserved.

-

²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions on the aromatic ring, confirming the presence and location of the deuterium atoms[14]. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum[14].

-

¹³C NMR: The ¹³C NMR spectrum will show the carbon signals of the aromatic ring coupled to deuterium, resulting in characteristic splitting patterns (e.g., a 1:1:1 triplet for a C-D bond).

| Nucleus | Fenoterol (Expected δ, ppm) | d2-Fenoterol (Expected δ, ppm) |

| ¹H (Aromatic-resorcinol) | ~6.2-6.5 | Absent |

| ¹H (Aromatic-hydroxyphenyl) | ~6.8-7.2 | ~6.8-7.2 |

| ²H (Aromatic-resorcinol) | N/A | ~6.2-6.5 |

| Table 2: Expected key NMR chemical shift differences between fenoterol and d2-fenoterol. |

Pharmacokinetic and Metabolic Implications of Deuteration

The primary rationale for deuterating fenoterol is to attenuate its metabolism, thereby improving its pharmacokinetic profile. The major metabolic pathways, sulfation and glucuronidation, are catalyzed by SULT and UGT enzymes, respectively.

Kinetic Isotope Effect on Metabolism

While direct C-H bond cleavage is not the rate-limiting step in sulfation or glucuronidation, a secondary KIE can still influence the reaction rates. The strengthening of the C-D bond can alter the vibrational energy of the molecule, which may affect its interaction with the active site of the metabolizing enzymes. Furthermore, deuteration can prevent potential minor oxidative metabolic pathways that would involve C-H bond cleavage, a concept known as metabolic switching[12]. This would channel the metabolism more exclusively through the conjugation pathways, and if these pathways are slower, the overall metabolic rate will be reduced.

Conclusion and Future Directions

The strategic deuteration of fenoterol hydrobromide presents a compelling opportunity to enhance the pharmacokinetic properties of this established bronchodilator. By leveraging the kinetic isotope effect to slow down metabolic clearance, deuterium-labeled fenoterol has the potential to offer a longer duration of action and improved bioavailability. This technical guide has outlined the scientific rationale, a detailed synthetic protocol, and the analytical methods required to develop and characterize this novel therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of deuterium-labeled fenoterol hydrobromide and to realize its potential in the management of respiratory diseases.

References

- Bostick, J. W., & Lockwood, M. A. (2024). Beta2-Agonists. In StatPearls.

- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). β2-agonist therapy in lung disease. American Journal of Respiratory and Critical Care Medicine, 187(7), 690-696.

- Chapman, K. R., & Tashkin, D. P. (2014). Bronchodilators in Chronic Obstructive Pulmonary Disease: A New Dawn. American Journal of Respiratory and Critical Care Medicine, 189(11), 1307-1309.

- Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.

- Guillemette, C., Lévesque, E., & Harvey, M. (2014). UGT genomics. Drug Metabolism Reviews, 46(3), 324-343.

- Hochhaus, G., Möllmann, H., & Barth, J. (1993).

- Kopel, L., & Schelbert, H. R. (2000). Catalyzed Aromatic Deuteration of Phenols. Journal of Labelled Compounds and Radiopharmaceuticals, 43(1), 11-18.

- Kotlyar, A., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Lee, K. M., et al. (2011). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1045-1051.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3343, Fenoterol. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5702161, Fenoterol hydrobromide. Retrieved from [Link].

- Parkin, D. W. (2006). Kinetic isotope effects in the study of enzyme mechanisms. In Methods in Enzymology (Vol. 412, pp. 1-24). Academic Press.

- Penner, M. H. (2012). The Kinetic Isotope Effect. In Enzyme Kinetics for Systems Biology (pp. 111-131). Humana Press.

- Port, C. D., & Williams, F. M. (1989). The metabolism of fenoterol in man. British Journal of Clinical Pharmacology, 28(2), 145-151.

- Scott, K. A., & Schramm, V. L. (2010). Secondary kinetic isotope effects. In Methods in Enzymology (Vol. 486, pp. 1-25). Academic Press.

- Spiess, H. W. (1978). Rotation of molecules and nuclear spin relaxation. In NMR Basic Principles and Progress (pp. 55-214). Springer, Berlin, Heidelberg.

- Thevis, M., & Schänzer, W. (2005). Mass spectrometry of beta-2 agonists. In Mass Spectrometry in Sports Drug Testing (pp. 147-172). John Wiley & Sons, Ltd.

- Timmins, G. S. (2017). Deuterated drugs; updates and obviousness analysis.

- Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monooxygenes.

- Tuck, K. L., & Hayball, P. J. (2002). A simple procedure for the deuteriation of phenols. Tetrahedron Letters, 43(29), 5041-5043.

-

U.S. National Library of Medicine. Fenoterol. DrugBank. Retrieved from [Link].

- Weinshilboum, R. M. (2006). Sulfotransferase pharmacogenomics. In Pharmacogenomics (pp. 147-164). Humana Press.

- Zhou, J., & Miners, J. O. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). In Methods in Molecular Biology (Vol. 2305, pp. 225-241). Humana, New York, NY.

Sources

- 1. Mass spectrometric analysis of agonist effects on posttranslational modifications of the beta-2 adrenoceptor in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative structure activity relationships for the glucuronidation of simple phenols by expressed human UGT1A6 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. frames [ch.ic.ac.uk]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

Part 1: Introduction to Fenoterol and the Imperative for Stable Isotope-Labeled Internal Standards

An In-Depth Technical Guide to Fenoterol-d6 Hydrobromide for Quantitative Bioanalysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It emphasizes its critical role as an internal standard in quantitative bioanalysis, detailing the scientific rationale behind its use and providing validated methodologies for its application.

Fenoterol is a direct-acting sympathomimetic agent, functioning as a selective β2-adrenergic agonist.[1][2] Its primary therapeutic application is as a bronchodilator for managing reversible airway obstruction in conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4] To accurately determine the pharmacokinetic profile, assess bioavailability, or conduct bioequivalence studies of fenoterol, regulatory bodies require highly precise and accurate quantitative bioanalytical methods.

The "gold standard" for such assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled (SIL) internal standard (IS).[5] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the IS experiences the same effects as the analyte during sample preparation, chromatography, and ionization, thereby correcting for variability in extraction recovery and matrix effects.[6] this compound is the deuterated analogue of fenoterol, designed specifically for this purpose.

Part 2: Definitive Identification and Physicochemical Properties of this compound

Accurate identification of a reference standard is paramount for analytical integrity. While various identifiers exist, the Chemical Abstracts Service (CAS) number is a unique and definitive registry number for a specific chemical substance.

Confirmed CAS Number: 1286129-04-1

Multiple suppliers and chemical databases confirm that 1286129-04-1 is the correct CAS number for this compound.[2][7][8][9][10][11][12] An alternative CAS number, 161040-25-1, has been associated with a fenoterol impurity or degradation product and should not be used for the deuterated standard.[7][13]

The specific isotopic labeling is crucial. The IUPAC name, 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide, precisely describes the location of the six deuterium atoms on the carbon backbone adjacent to the 4-hydroxyphenyl ring.[12] This placement is critical for the stability of the label, as it is not on an exchangeable site (like an -OH or -NH group) and is distant from the primary sites of metabolism, preventing isotopic loss during biological processing.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Chemical Name | 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | [12] |

| CAS Number | 1286129-04-1 | [2][7][8][9][10][11][12] |

| Molecular Formula | C₁₇H₁₅D₆NO₄ · HBr | [7][8] |

| Molecular Weight | 390.30 g/mol | [7][12] |

| Unlabeled CAS | 1944-12-3 (Fenoterol HBr) | [7][8] |

| Storage | 2-8 °C, in a well-closed container | [9][14] |

Part 3: Application in Quantitative Bioanalysis by LC-MS/MS

This compound serves as the ideal internal standard for the quantification of fenoterol in biological matrices such as plasma and urine. Its utility is rooted in the principle of isotope dilution mass spectrometry.

Principle of the Isotope Dilution Assay

A known, fixed amount of Fenoterol-d6 (the IS) is added to every unknown sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process. The mass spectrometer is set to monitor a specific mass transition for the analyte (fenoterol) and a separate, distinct mass transition for the IS (Fenoterol-d6). Because the IS and analyte behave almost identically during extraction and analysis, the ratio of the analyte's peak area to the IS's peak area is directly proportional to the concentration of the analyte in the original sample. This ratio-based calculation remains accurate even if some sample is lost during preparation, as both compounds would be lost in equal proportion.

Mass Spectrometry Parameters and Fragmentation

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This provides high selectivity and sensitivity.

-

Analyte (Fenoterol): The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 304.1. Upon collision-induced dissociation (CID), it fragments to produce a characteristic product ion. A common and stable fragment corresponds to the cleavage of the C-C bond beta to the nitrogen, resulting in a fragment with m/z 135.1.[15]

-

Internal Standard (Fenoterol-d6): The protonated molecule [M+H]⁺ has an m/z of 310.1 (304.1 + 6 for the six deuterium atoms). Since the deuterium labels are not on the portion of the molecule that forms the 135.1 fragment, it is expected to produce the same product ion.

Proposed MRM Transitions:

-

Fenoterol: 304.1 → 135.1

-

Fenoterol-d6 (IS): 310.1 → 135.1

Caption: Proposed MRM fragmentation for Fenoterol and Fenoterol-d6.

Detailed Experimental Protocol: Quantification of Fenoterol in Human Plasma

This protocol is a synthesized methodology based on validated approaches described in the literature.[15][16] It is intended as a template and requires optimization and full validation in the end-user's laboratory according to regulatory guidelines.[17]

1. Preparation of Stock Solutions, Calibrators, and QCs

-

Stock Solutions: Prepare primary stock solutions of Fenoterol Hydrobromide and this compound in methanol at 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Fenoterol stock solution in 50:50 acetonitrile:water to create working standards for spiking calibrators and QCs. Prepare a separate working solution for the Fenoterol-d6 internal standard (e.g., 100 ng/mL).

-

Calibrators: Spike blank human plasma with the Fenoterol working standards to create a calibration curve with 7-8 non-zero concentrations covering the expected in-study range (e.g., 50 pg/mL to 2000 pg/mL).[1][18]

-

Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Rationale: SPE is a robust technique for cleaning up complex biological samples, removing phospholipids and proteins that can interfere with LC-MS analysis.[19] A mixed-mode or polymeric reversed-phase sorbent is effective for extracting fenoterol.[15][16]

-

Procedure:

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Fenoterol-d6 working IS solution. Vortex briefly.

-

Add 400 µL of 2% formic acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.

-

Condition an SPE cartridge (e.g., Bond Elut Plexa, 30 mg) with 1 mL of methanol, followed by 1 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve and transfer to an autosampler vial for injection.

-

3. LC-MS/MS Instrument Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: Atlantis HILIC Silica 3 µm, 50 x 2.1 mm, or equivalent.[16]

-

Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate (pH 4.1) (85:15, v/v).[16]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer with a TurboIonspray source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor Fenoterol (304.1 → 135.1) and Fenoterol-d6 (310.1 → 135.1). Optimize collision energies and other source parameters for maximum signal intensity.

4. Data Analysis and Acceptance Criteria

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x² or 1/x) linear regression.

-

Determine the concentration of fenoterol in QCs and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

The method is considered valid if the accuracy and precision of the back-calculated calibrators and QCs meet the criteria specified in the FDA or other relevant bioanalytical method validation guidelines.

Part 4: Visualizing the Bioanalytical Workflow

The entire process, from sample receipt to data reporting, can be visualized as a self-validating system where the internal standard ensures traceability and integrity throughout.

Sources

- 1. Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]